2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is a natural compound classified under diterpenoids. It is recognized for its potential applications in various scientific fields, particularly in life sciences and pharmacology. The compound has the chemical formula and a molecular weight of approximately 484.62 g/mol. Its CAS number is 195723-38-7, which helps in identifying and cataloging the substance in chemical databases.
This compound is derived from natural sources, particularly from plants known to produce kaurene-type diterpenoids. It can also be synthesized through various chemical methods, which are explored further in this article.
2,16,19-Kauranetriol 2-O-beta-D-allopyranoside belongs to the larger family of terpenoids, specifically diterpenoids. Diterpenoids are known for their diverse biological activities and are often studied for their therapeutic potential.
The synthesis of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside can be achieved through several methods:
Technical details regarding specific reaction conditions and yields are crucial for optimizing the synthesis process. For instance, the use of specific catalysts and solvents can significantly affect the efficiency of the synthesis .
The molecular structure of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is complex, featuring multiple chiral centers. The structural representation includes:
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO
QCOICVPTIKZOPU-YCROVFPPSA-N
These notations are essential for researchers looking to model or simulate the compound's behavior in various environments.
The reactivity of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside can be analyzed through various chemical reactions:
Understanding these reactions is crucial for developing applications in pharmaceuticals or agrochemicals.
The mechanism of action of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside involves its interaction with biological targets at a molecular level:
Further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects.
Relevant data on solubility and stability are vital for researchers planning experiments involving this compound.
2,16,19-Kauranetriol 2-O-beta-D-allopyranoside has several scientific applications:
Research continues to explore its full potential across different scientific disciplines .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: